(S)-Ethyl 2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylate
Description
This compound belongs to the tetrahydro-β-carboline family, characterized by a pyrido[3,4-b]indole core fused with a spirocyclic oxetane ring. The (S)-configuration at the stereocenter and the ethyl ester group at the 3'-position define its structural uniqueness. The spirooxetane moiety introduces conformational rigidity, which can enhance metabolic stability and influence binding interactions in biological systems .
Propriétés
Formule moléculaire |
C16H18N2O3 |
|---|---|
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
ethyl (3S)-spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylate |
InChI |
InChI=1S/C16H18N2O3/c1-2-21-15(19)13-7-11-10-5-3-4-6-12(10)17-14(11)16(18-13)8-20-9-16/h3-6,13,17-18H,2,7-9H2,1H3/t13-/m0/s1 |
Clé InChI |
YWDQHFBQKCQXFM-ZDUSSCGKSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CC2=C(C3(N1)COC3)NC4=CC=CC=C24 |
SMILES canonique |
CCOC(=O)C1CC2=C(C3(N1)COC3)NC4=CC=CC=C24 |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2’,3’,4’,9’-tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor under specific conditions to form the spiro structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Ethyl 2’,3’,4’,9’-tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but often involve specific temperatures, pressures, and solvents to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane .
Applications De Recherche Scientifique
(S)-Ethyl 2’,3’,4’,9’-tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 2’,3’,4’,9’-tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Structural Analogues with Different Spiro Rings
- Spiro[cyclobutane] Analogue: The compound (S)-2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-b]indole]-3'-carboxylic acid (CAS: 1956436-79-5) replaces the oxygen-containing oxetane with a cyclobutane ring. Cyclobutane’s strain may also affect synthetic accessibility compared to the more stable oxetane .
Spiro[cyclopentane] Derivatives :
Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate (CAS: 936493-98-0) features a five-membered spiro ring. The larger ring size increases flexibility, which could reduce target selectivity compared to the rigid oxetane-containing compound .
Tetrahydro-β-Carboline Derivatives with Substituent Variations
Ethyl vs. Methyl Esters :
Ethyl 2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate (CAS: 41300-23-6) lacks the spirooxetane but shares the ethyl ester group. The absence of the spiro structure results in greater conformational freedom, which may decrease metabolic stability and receptor-binding affinity compared to the target compound .Phenyl-Substituted Analogues :
Ethyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate () introduces a phenyl group at position 1. This substituent enhances π-π stacking interactions but may introduce steric hindrance, reducing solubility. The spirooxetane in the target compound avoids such trade-offs by maintaining a compact, polarizable structure .tert-Butyl-Substituted Derivatives :
Methyl (1R,3S)-1-(tert-butyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate () incorporates a bulky tert-butyl group. While this improves steric shielding, it increases molecular weight and may hinder membrane permeability. The spirooxetane provides steric constraint without excessive bulk .
Functional Group Comparisons
- Methylenedioxyphenyl Derivatives: (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (CAS: 171596-42-2) includes an electron-withdrawing methylenedioxyphenyl group. The target compound’s spirooxetane avoids such electronic modulation .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Spiro[cyclobutane] Analogue | Ethyl Ester (No Spiro) | Phenyl-Substituted |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~330 | ~316 | ~274 | ~347 |
| LogP | 2.1–2.5* | 2.8–3.2* | 1.5–2.0* | 3.0–3.5* |
| Hydrogen Bond Acceptors | 5 | 4 | 4 | 5 |
| Rotatable Bonds | 4 | 3 | 5 | 6 |
| Synthetic Complexity | High | Moderate | Low | Moderate |
Key Observations :
- The ethyl ester group balances lipophilicity (LogP ~2.1–2.5) for membrane permeability without excessive hydrophobicity.
Activité Biologique
(S)-Ethyl 2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₆N₂O₂
- Molecular Weight : 244.29 g/mol
- CAS Number : 1096815-42-7
The compound features a spirocyclic structure that integrates an oxetane and a pyridoindole moiety, which may confer specific biological activities. The oxetane ring is characterized by its strained small ring size, influencing the conformation and reactivity of the molecule, potentially enhancing its pharmacological properties .
Anticancer Properties
Research indicates that compounds containing oxetane rings exhibit significant anticancer properties. For instance, studies have shown that oxetane-containing compounds can selectively inhibit cancer cell growth and exhibit cytotoxic effects against various cancer cell lines . The unique structural features of (S)-Ethyl 2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylate may enhance its effectiveness in targeting cancer cells.
The biological activity of (S)-Ethyl 2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylate may involve several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key cell cycle regulators, leading to reduced proliferation of cancer cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death.
- Antioxidant Activity : Some studies suggest that oxetane derivatives possess antioxidant properties that can protect normal cells from oxidative stress during cancer treatment .
Synthesis
The synthesis of (S)-Ethyl 2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylate typically involves multi-step synthetic routes. These methods include:
- Formation of the Oxetane Ring : Utilizing metalation techniques to create the oxetane structure.
- Alkylation Reactions : Involving electrophilic substitutions to introduce various functional groups onto the oxetane framework.
- Purification : Employing chromatography techniques to isolate the desired product with high purity .
Comparative Analysis
To understand the uniqueness of (S)-Ethyl 2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylate in terms of biological activity and potential applications in drug development, we can compare it with structurally similar compounds.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | Lacks oxetane; simpler structure | More established biological data available |
| (S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole] | Cyclobutane instead of oxetane | Potentially different reactivity profiles |
| 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-B)indole-3-carboxylate | Methyl substitution at nitrogen | Variations in pharmacological properties |
This table highlights how (S)-Ethyl 2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylate stands out due to its spirocyclic structure and potential applications in drug development.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of oxetane-containing compounds. For example:
Q & A
Q. What synthetic methodologies are commonly used to prepare (S)-Ethyl 2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylate?
The synthesis typically involves multi-step procedures, including:
- Hydrazone-mediated asymmetric synthesis : Metalated SAMP/RAMP hydrazones are employed to achieve stereochemical control. For example, intermediates like tert-butyl carboxylate derivatives are synthesized via methylamine-mediated alkylation in ethanol, followed by flash column chromatography (SiO₂, ethyl acetate) for purification .
- Acylative cyclization : Reactions with diketene in acetone at 0°C, catalyzed by triethylamine, are used to introduce oxetane or ketone functionalities. Purification often involves aqueous workup and chromatography .
- Spiroannulation : Key steps include coupling indole derivatives with oxetane precursors under mild conditions to form the spirocyclic core .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 150 MHz in CDCl₃) resolve stereochemistry and confirm substituent positions. For example, δ 176.5 ppm in ¹³C NMR indicates carbonyl groups in the spiro system .
- X-ray Crystallography : Used to unambiguously determine absolute configuration, as seen in structurally related tetrahydro-β-spirooxindoles .
- HPLC for enantiomeric purity : Chiral stationary phases (e.g., Daicel Chiralpak AD-H) with hexane/i-propanol eluents validate enantiomeric ratios (er) .
Q. What safety precautions are recommended for handling this compound?
While specific safety data for this compound are limited, structurally similar ethyl pyridoindole carboxylates are classified as non-hazardous under standard laboratory conditions. General precautions include:
- Use of gloves, goggles, and fume hoods.
- Avoidance of direct skin contact, as advised for related indole derivatives .
Advanced Research Questions
Q. How can stereochemical challenges in asymmetric synthesis be addressed?
- Chiral auxiliaries : SAMP/RAMP hydrazones enable stereoselective formation of azetidin-3-one intermediates, achieving >70% yield and high enantiomeric excess (e.g., 73:27 er) .
- Catalytic asymmetric methods : Cinchona alkaloid thiourea catalysts have been used for spirooxindole synthesis, offering modular control over stereocenters .
- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguous NMR assignments, particularly for congested spirocyclic regions .
Q. How can researchers optimize reaction yields for key intermediates?
- Solvent and temperature control : Reactions in acetone at 0°C with slow warming to room temperature minimize side reactions (e.g., diketene acylations) .
- Catalyst screening : In(OTf)₃ accelerates cyclization steps in tetrahydro-β-carboline syntheses, reducing reaction times from hours to minutes .
- Purification strategies : Sequential use of silica gel chromatography and recrystallization improves purity (>95%) for intermediates like tert-butyl carboxylate derivatives .
Q. How should contradictory structural data (e.g., NMR vs. X-ray) be resolved?
- Multi-technique validation : Combine 2D NMR (COSY, NOESY) with X-ray crystallography. For example, NOESY correlations can confirm spatial proximity of protons, while X-ray data resolves bond angles and torsion .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts to cross-validate experimental data .
Q. What are emerging applications in drug discovery research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
